L-SelenoMethionine

Description

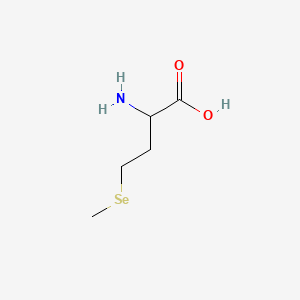

Selenomethionine is a naturally occuring amino acid in some plant materials such as cereal grains, soybeans and enriched yeast but it cannot be synthesized from animals or humans. It can be produced from post-structural modifications. *In vivo*, selenomethionine plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant. In comparison to selenite, which is the inorganic form of selenium, the organic form of selenomethionine is more readily absorbed in the human body. Selenomethionin is used in biochemical laboratories where its incorporation into proteins that need to be visualized enhances the performance of X-ray crystallography.

Selenomethionine has been reported in Homo sapiens and Trypanosoma brucei with data available.

DL-Selenomethionine is a selenium (Se) analogue of methionine in which sulfur is replaced with the trace element selenium. Selenomethionine (SeMet) can incorporate into proteins in place of methionine with no effects on protein structure and function, providing a mechanism for reversible Se storage in organs and tissues. Free selenium is incorporated into selenocysteine, an amino acid found in more than thirty selenoproteins including the glutathione peroxidases (GPx) enzymes, thioredoxin reductase (TR) and the iodothyronine deiodinase enzymes.

This compound is the amino acid methionine with selenium substituting for the sulphur moiety. Methionine is an essential amino acid in humans, whereas selenium is a free-radical scavenging anti-oxidant, essential for the protection of various tissues from the damages of lipid peroxidation. As a trace mineral that is toxic in high doses, selenium is a cofactor for glutathione peroxidase, an anti-oxidant enzyme that neutralizes hydrogen peroxide. this compound is considered a safe, efficacious form of selenium and is readily bioavailable. Selenium may be chemoprotective for certain cancers, particularly prostate cancer. (NCI04)

Diagnostic aid in pancreas function determination.

Properties

IUPAC Name |

2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040609 | |

| Record name | Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Selenomethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000008 [mmHg] | |

| Record name | Selenomethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Transparent, hexagonal sheets or plates; metallic luster of crystals | |

CAS No. |

1464-42-2, 2578-28-1 | |

| Record name | Selenomethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(methylselenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9V40V4PKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

265 °C (decomposes) | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what is L-selenomethionine and why is it used in protein crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of understanding biological processes at a molecular level and advancing drug development, the three-dimensional structure of proteins is of paramount importance. X-ray crystallography stands as a cornerstone technique for elucidating these structures. However, a significant hurdle in this method is the "phase problem," where the phase information of the diffracted X-rays, which is essential for reconstructing the electron density map of the molecule, is lost during data collection. L-selenomethionine (SeMet), a naturally occurring amino acid analogue of methionine, has become an indispensable tool for overcoming this challenge.[1][2]

This technical guide provides an in-depth exploration of this compound, its properties, and its application in protein crystallography. It details the experimental protocols for producing selenomethionyl proteins, presents quantitative data to compare with native proteins, and illustrates the key experimental and data processing workflows.

What is this compound?

This compound is an amino acid in which the sulfur atom of methionine is replaced by a selenium atom.[3] This substitution is isosteric, meaning the size and chemical properties of selenium are similar to sulfur, resulting in minimal perturbation to the protein's structure and function.[4] Organisms' cellular machinery often cannot distinguish between methionine and selenomethionine (B1662878), leading to the random incorporation of SeMet into the polypeptide chain in place of methionine during protein synthesis.[4]

The key to this compound's utility in crystallography lies in the presence of the selenium atom, which is a much heavier element than the carbon, nitrogen, and oxygen atoms that constitute the bulk of the protein. This "heavy atom" has a significant anomalous scattering effect when interacting with X-rays of specific wavelengths, providing the necessary phase information to solve the crystal structure.[5][6]

Why is this compound Used in Protein Crystallography?

The primary application of this compound in protein crystallography is to facilitate the determination of the initial phases of the diffraction pattern through techniques known as Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD).[5][7]

The selenium atom in SeMet has an X-ray absorption edge at a wavelength of approximately 0.979 Å (12.66 keV), which is readily accessible using synchrotron radiation sources.[8] By collecting diffraction data at multiple wavelengths around this absorption edge (MAD) or at a single wavelength that maximizes the anomalous signal (SAD), it is possible to determine the positions of the selenium atoms within the crystal lattice.[9][10] This information, in turn, allows for the calculation of the initial phases for the entire protein structure, thereby solving the phase problem.[11]

The advantages of using this compound include:

-

General Applicability: Most proteins contain methionine residues, making this method broadly applicable.

-

High Incorporation Efficiency: With optimized protocols, near-complete replacement of methionine with selenomethionine can be achieved.[12]

-

Minimal Structural Perturbation: The isomorphous replacement of methionine with selenomethionine generally does not alter the protein's structure or its ability to crystallize.[12][13]

-

Simplified Phasing: The known number and approximate locations of selenium atoms (based on the protein sequence) simplify the process of solving the heavy-atom substructure.

Data Presentation

Table 1: Physicochemical Properties of L-Methionine vs. This compound

| Property | L-Methionine | This compound |

| Chemical Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂Se |

| Molar Mass | 149.21 g/mol | 196.11 g/mol |

| Structure | Contains a sulfur atom | Contains a selenium atom |

| Van der Waals Radius of Chalcogen | 1.80 Å (Sulfur) | 1.90 Å (Selenium) |

| Redox Potential | Less readily oxidized | More readily oxidized |

Table 2: Comparison of Selenomethionine Incorporation and Protein Yield in Different Expression Systems

| Expression System | Host | Typical SeMet Incorporation Efficiency | Typical Protein Yield (Compared to Native) | Reference |

| Bacterial | E. coli (Methionine auxotroph, e.g., B834) | >95% | Often comparable to native | [14] |

| Bacterial | E. coli (Methionine prototroph, e.g., KRX) | ~90% | Can be lower than native | [13] |

| Insect Cells | Spodoptera frugiperda (Sf9), Trichoplusia ni (Hi5) | ~75% | 60-90% | [2] |

| Mammalian Cells | Human Embryonic Kidney (HEK293) | >90% | 50-80% |

Table 3: Illustrative Comparison of Diffraction Data for Native vs. Selenomethionyl Protein Crystals

| Protein | Crystal System | Space Group | Resolution (Å) | Mosaicity (°) | Reference |

| VCAM-1 (Native) | Orthorhombic | P2₁2₁2₁ | 1.8 | Not Reported | [13] |

| VCAM-1 (SeMet) | Orthorhombic | P2₁2₁2₁ | 1.8 | Not Reported | [13] |

| Thioredoxin (Native) | Orthorhombic | P2₁2₁2₁ | 2.0 | Not Reported | [12] |

| Thioredoxin (SeMet) | Orthorhombic | P2₁2₁2₁ | 2.0 | Not Reported | [12] |

Note: This table provides examples where native and selenomethionyl crystals were reported to be isomorphous and diffracted to similar resolutions. Specific diffraction statistics can vary significantly depending on the protein and crystallization conditions.

Experimental Protocols

Production of Selenomethionyl Proteins in E. coli (Methionine Auxotroph)

This protocol is adapted for methionine auxotrophic strains like E. coli B834(DE3).

1. Media and Solutions:

-

M9 Minimal Media (1 L):

-

800 mL sterile water

-

100 mL 10x M9 salts (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 10 g NH₄Cl per liter)

-

20 mL 20% (w/v) sterile glucose

-

2 mL 1 M sterile MgSO₄

-

100 µL 1 M sterile CaCl₂

-

Appropriate antibiotic

-

-

Amino Acid Stock (for inhibition of methionine biosynthesis in prototrophs, optional for auxotrophs):

-

Lysine (100 mg/L), Phenylalanine (100 mg/L), Threonine (100 mg/L)

-

Isoleucine (50 mg/L), Leucine (50 mg/L), Valine (50 mg/L)

-

-

This compound Stock: 50 mg/mL in sterile water

2. Protocol:

-

Transform the expression plasmid into a methionine auxotrophic E. coli strain (e.g., B834(DE3)).

-

Inoculate a 50 mL starter culture of M9 minimal media supplemented with 25 µg/mL L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Inoculate 1 L of M9 minimal media (with 25 µg/mL L-methionine) with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Gently wash the cell pellet with 100 mL of M9 minimal media (methionine-free) to remove any residual methionine.

-

Resuspend the cell pellet in 1 L of pre-warmed M9 minimal media (methionine-free).

-

Add 60 mg of this compound to the culture.

-

Incubate for 15-30 minutes at 37°C with shaking to allow for the depletion of intracellular methionine pools.

-

Induce protein expression with IPTG (final concentration typically 0.1-1 mM).

-

Continue to grow the culture for the optimal expression time and temperature for your protein of interest (e.g., 3-4 hours at 37°C or overnight at 18-25°C).

-

Harvest the cells by centrifugation and store the pellet at -80°C until purification.

Purification of Selenomethionyl Proteins

The purification protocol for a selenomethionyl protein is generally the same as for the native protein. However, due to the increased susceptibility of selenomethionine to oxidation, it is crucial to include reducing agents, such as 5-10 mM Dithiothreitol (DTT) or β-mercaptoethanol, in all purification buffers.

X-ray Diffraction Data Collection and Phasing

MAD/SAD Data Collection Strategy

Data collection for MAD and SAD experiments is performed at a synchrotron beamline equipped with a tunable X-ray source.

-

Crystal Mounting and Cryo-protection: A single, well-diffracting crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen to minimize radiation damage.

-

Fluorescence Scan: An X-ray fluorescence scan is performed on the crystal to precisely determine the selenium absorption edge.

-

Wavelength Selection:

-

MAD: Data is typically collected at three wavelengths:

-

Peak: The wavelength corresponding to the maximum of the imaginary scattering factor (f''), which maximizes the anomalous signal.[9]

-

Inflection Point: The wavelength at the minimum of the real scattering factor (f').[9]

-

High-Energy Remote: A wavelength at a higher energy, away from the absorption edge.[9]

-

-

SAD: A single dataset is collected at the peak wavelength to maximize the anomalous signal.[15]

-

-

Data Collection: A complete diffraction dataset is collected at each selected wavelength. To minimize systematic errors, it is often recommended to collect data in wedges, alternating between wavelengths.

Phasing Workflow

-

Data Processing: The diffraction images are processed to integrate the reflection intensities and scale the data from different wavelengths (for MAD).

-

Substructure Determination: The positions of the selenium atoms (the anomalous scatterers) are determined from the anomalous differences in the diffraction data using programs like SHELXD or hkl2map.

-

Phase Calculation: The positions of the selenium atoms are used to calculate initial phases for all reflections.

-

Density Modification: The initial electron density map is improved through solvent flattening, histogram matching, and non-crystallographic symmetry averaging (if applicable).

-

Model Building and Refinement: An initial model of the protein is built into the electron density map, followed by iterative cycles of refinement to improve the fit of the model to the experimental data.

Mandatory Visualizations

Conclusion

This compound has revolutionized the field of protein crystallography by providing a robust and widely applicable solution to the phase problem. The ability to biosynthetically incorporate this heavy-atom analogue into proteins with minimal structural disruption has streamlined the process of structure determination for countless proteins, accelerating research in structural biology and drug discovery. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers aiming to leverage the power of this compound in their crystallographic studies. As synchrotron sources and crystallographic software continue to advance, the utility of selenomethionine-based phasing is expected to remain a vital tool for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. toolify.ai [toolify.ai]

- 7. researchgate.net [researchgate.net]

- 8. Data-collection strategy for challenging native SAD phasing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Determination using MAD - Example #1 [mol-xray.princeton.edu]

- 10. medium.com [medium.com]

- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 12. Selenomethionyl proteins produced for analysis by multiwavelength anomalous diffraction (MAD): a vehicle for direct determination of three-dimensional structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallization and preliminary X-ray diffraction characterisation of both a native and selenomethionyl VLA-4 binding fragment of VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Faster data-collection strategies for structure determination using anomalous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CMCF - Data Collection Primer [cmcf.lightsource.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to L-Selenomethionine: Biochemical Properties and Structure

Introduction

This compound (SeMet) is a naturally occurring amino acid and a principal dietary form of the essential trace element selenium.[1][2] It is an organoselenium compound where selenium replaces the sulfur atom in the amino acid methionine.[3][4] This structural similarity allows it to be non-specifically incorporated into proteins in place of methionine, serving as a major biological reservoir of selenium.[1][5][6] this compound is recognized for its antioxidant properties, its role in the synthesis of functional selenoproteins, and its higher bioavailability compared to inorganic forms of selenium.[7][8][9] These characteristics make it a compound of significant interest in nutrition, biochemistry, and drug development for its potential chemopreventive and health-promoting effects.[10][][12]

Chemical Structure and Identity

This compound is the L-enantiomer of selenomethionine.[13] Its structure consists of a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a methylselanyl group (-SeCH₃).

Biochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 196.11 g/mol | [7][10][14] |

| Exact Mass | 196.99550 Da | [13][15] |

| Melting Point | 265 - 275 °C (decomposes) | [10][][13][15] |

| Boiling Point | 320.8 °C (at 760 mmHg) | [][15] |

| Solubility | Soluble in water and aqueous acids. Slightly soluble in methanol. | [3][10][][15] |

| Appearance | White to off-white crystalline solid/powder. | [10][][15] |

| Optical Rotation [α] | +18.1° (c=1.22 in 1M HCl) | [2][16] |

| pKa | 2.26 (Predicted) | [16] |

| LogP (Partition Coefficient) | -0.65 | [15] |

| Polar Surface Area | 63.32 Ų | [13][15] |

Biochemical Pathways and Mechanisms of Action

This compound plays a dual role in the body: it can be incorporated non-specifically into proteins in place of methionine, or it can be metabolized to provide selenium for the synthesis of essential selenoproteins.[6][17]

Metabolic Pathway

Dietary this compound enters the body's methionine pool. From there, it has two primary fates:

-

Incorporation into Proteins : It is recognized by methionyl-tRNA synthetase and randomly incorporated into polypeptides during protein synthesis. This makes up the majority of selenium in the body.[5]

-

Conversion to Selenocysteine (Sec) : Alternatively, this compound can undergo a trans-selenation pathway to be converted into selenocysteine, the 21st proteinogenic amino acid.[2][17] This process ultimately yields hydrogen selenide (B1212193) (H₂Se), the central precursor for selenoprotein synthesis.[18][19] Excess selenium is metabolized to selenosugars or methylated forms for excretion.[5][6][19]

Antioxidant Mechanism of Action

This compound contributes to the cellular antioxidant defense system through several mechanisms:

-

Direct Radical Scavenging : The selenide moiety in SeMet can directly react with and neutralize reactive oxygen species (ROS), such as peroxynitrous acid, becoming oxidized to its selenoxide form in the process.[9][20][21]

-

Indirectly via Selenoproteins : Its primary antioxidant role is serving as a selenium source for the synthesis of potent antioxidant enzymes known as selenoproteins.[18][22] Key examples include:

-

Glutathione (B108866) Peroxidases (GPx) : These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a reducing agent.[4][][23]

-

Thioredoxin Reductases (TXNRD) : These enzymes are critical for maintaining the reduced state of thioredoxin, which in turn regulates numerous cellular processes and reduces oxidized proteins.[21]

-

References

- 1. Selenomethionine - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB012156) - FooDB [foodb.ca]

- 3. CAS 3211-76-5: this compound | CymitQuimica [cymitquimica.com]

- 4. Facebook [cancer.gov]

- 5. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Frontiers | Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine [frontiersin.org]

- 9. Dthis compound | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-(+)-Selenomethionine - LKT Labs [lktlabs.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | C5H11NO2Se | CID 105024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. jk-sci.com [jk-sci.com]

- 16. This compound CAS#: 3211-76-5 [amp.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Selenium-Dependent Antioxidant Enzymes: Actions and Properties of Selenoproteins | MDPI [mdpi.com]

- 19. Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. This compound | 3211-76-5 [chemicalbook.com]

The Power of Selenium: A Technical Guide to Anomalous Scattering with Selenomethionine for Macromolecular Structure Determination

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural biology, the determination of three-dimensional macromolecular structures is paramount to understanding biological function and driving drug discovery. X-ray crystallography remains a cornerstone of this endeavor, yet the infamous "phase problem" has historically been a significant bottleneck. The development of anomalous scattering techniques, particularly utilizing selenomethionine (B1662878) (SeMet), has revolutionized the field, providing a robust and reliable method for de novo structure solution. This technical guide delves into the core principles of anomalous scattering with selenomethionine, offering a comprehensive overview of the mechanism, experimental protocols, and data analysis strategies that empower researchers to unravel the complexities of the molecular world.

The Core Principle: Anomalous Scattering

Under normal conditions, X-rays are scattered by the electrons of an atom in a process known as Thomson scattering, where the scattered X-ray has the same phase as the incident X-ray. However, when the energy of the incident X-ray is close to the absorption edge of an atom, a phenomenon called anomalous scattering occurs.[1] In this resonant state, the atom's inner-shell electrons are excited, leading to a phase shift in the scattered X-rays.[1]

The atomic scattering factor, f, which describes the scattering power of an atom, is then modified to include energy-dependent real (f') and imaginary (f'') components:

fanomalous = f0 + f' + if''

where f0 is the normal scattering factor. The imaginary component, f'', is responsible for the absorption of X-rays and is directly related to the phase shift. This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from a reflection (h,k,l) and its inverse (-h,-k,-l), known as a Friedel pair, are equal. The measurable intensity difference between these Friedel pairs, known as the anomalous signal, provides the crucial phase information needed to solve the crystal structure.

Selenium is an ideal anomalous scatterer for macromolecular crystallography due to its K-absorption edge at 12.66 keV (0.979 Å), an energy that is readily accessible at most synchrotron beamlines.[2] This energy is also sufficiently high to minimize radiation damage to the crystal.

Selenomethionine Incorporation: The Key to Phasing

The strategic introduction of selenium into a protein is most commonly achieved by replacing methionine residues with its selenium analog, selenomethionine. This is possible because of their structural similarity, which generally ensures that the protein's structure and function remain unperturbed.[3] The incorporation of SeMet allows for the generation of a homogenous population of heavy-atom-labeled protein, a significant advantage over traditional heavy-atom soaking methods.[3]

Experimental Protocols for Selenomethionine Labeling

The successful incorporation of SeMet is highly dependent on the protein expression system. Below are detailed protocols for common systems.

A. Escherichia coli

Methionine auxotrophic strains of E. coli, such as B834(DE3), are frequently used for SeMet labeling.[4][5] These strains are unable to synthesize their own methionine, ensuring efficient incorporation of the supplied SeMet.

Protocol for SeMet Labeling in E. coli B834(DE3): [4]

-

Starter Culture: Inoculate 5 mL of a minimal medium (e.g., M9 medium) supplemented with methionine (50 mg/L) with a single colony of the expression strain transformed with the plasmid of interest. Grow overnight at 37°C.

-

Main Culture: Use the starter culture to inoculate 1 L of minimal medium containing methionine (50 mg/L). Grow at the optimal temperature for your protein until the OD600 reaches ~1.0.

-

Cell Harvest and Starvation: Centrifuge the culture at 4000 rpm for 10 minutes at 4°C to pellet the cells.

-

Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine and incubate for 4-8 hours at 37°C to deplete any remaining intracellular methionine.

-

SeMet Addition and Induction: Add Seleno-L-methionine to a final concentration of 50-125 mg/L and incubate for 30 minutes.[5][6]

-

Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to culture for the optimal expression time (typically 2-12 hours).

-

Harvest: Harvest the cells by centrifugation and store the pellet at -20°C or proceed directly to protein purification.

B. Mammalian Cells

For proteins that require post-translational modifications or are difficult to express in prokaryotic systems, mammalian expression systems are employed.

Protocol for SeMet Labeling in Mammalian Cells (e.g., HEK293): [3]

-

Cell Growth: Culture the stable cell line expressing the protein of interest in a complete medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Methionine Depletion: Wash the cells with PBS and replace the complete medium with a methionine-free medium. Incubate for a period to deplete intracellular methionine stores.

-

SeMet Supplementation: Add L-Selenomethionine to the methionine-free medium. The optimal concentration may need to be determined empirically but can range from 60 to 100 mg/L.

-

Protein Expression and Harvest: Continue to culture the cells for the desired expression period. The secreted protein can be harvested from the medium, or the cells can be lysed to recover intracellular proteins.

Data Collection Strategies for Anomalous Scattering

The success of a SeMet-based phasing experiment hinges on the collection of high-quality anomalous diffraction data. This requires careful planning and execution at a synchrotron beamline.

Key Steps in Anomalous Data Collection:

-

Energy Selection: An X-ray fluorescence scan of the crystal is performed to precisely determine the selenium K-absorption edge. This allows for the selection of optimal wavelengths for data collection.

-

SAD vs. MAD:

-

Single-wavelength Anomalous Diffraction (SAD): Data is collected at a single wavelength, typically at the peak of the f'' spectrum to maximize the anomalous signal.[7] SAD is often sufficient for phasing and minimizes radiation damage.[7]

-

Multi-wavelength Anomalous Diffraction (MAD): Data is collected at multiple wavelengths around the absorption edge (e.g., peak, inflection point, and a remote wavelength).[8][9] While more data-intensive, MAD provides more powerful phasing information.[7]

-

-

Data Collection Strategy: A high multiplicity of measurements is crucial for accurately determining the small anomalous differences.[9] This is often achieved by collecting a large total rotation range (e.g., 360 degrees).[10] Using an inverse-beam geometry, where data is collected at φ and φ+180°, can help to minimize systematic errors.[8]

-

Radiation Damage Mitigation: Minimizing radiation damage is critical.[10] This can be achieved by using a cryo-cooled crystal, limiting the exposure time per image, and spreading the dose over a larger crystal volume if possible.

Quantitative Data Summary

The following tables summarize key quantitative data related to SeMet anomalous scattering experiments.

Table 1: Selenomethionine Incorporation and Protein Yield

| Expression System | SeMet Concentration (mg/L) | Typical Incorporation Efficiency | Average Protein Yield | Reference |

| E. coli (KRX strain) | 60 | >90% | Not specified | [6] |

| E. coli (B834) | 125 | >90% | ~30 mg from 2 L culture | [5] |

| Mammalian (HEK293) | Not specified | >90% | 60-80% of unlabeled protein | [3] |

Table 2: Anomalous Signal and Phasing Success

| Protein | Resolution (Å) | Phasing Method | Anomalous Signal (Bijvoet ratio, <|ΔF|>/<|F|>) | Outcome | Reference |

| Angiopoietin-2 (receptor-binding region) | 1.8 | SAD | Not specified | Excellent quality electron density maps | [3] |

| Stem domain of human POMGnT1 | 1.4 | SAD | ~3.7% | Structure solved | [11] |

| ACG | 1.5 | SAD | 2.2% | Structure solved (required 60,000 patterns) | [11] |

| SETMAR–DNA complex | 4.2 | SAD | Not specified | Initial phasing achieved | [12] |

Visualizing the Workflow and Concepts

Conclusion

The incorporation of selenomethionine for anomalous scattering has become an indispensable tool in the structural biologist's arsenal. Its ability to provide a reliable and often straightforward path to solving the phase problem has accelerated countless research projects, from fundamental biological studies to the development of new therapeutics. By understanding the underlying principles of anomalous scattering and adhering to meticulous experimental protocols for protein labeling and data collection, researchers can harness the power of selenium to illuminate the intricate architectures of life's most important molecules.

References

- 1. Utilizing anomalous signals for element identification in macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 5. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com.cn [promega.com.cn]

- 7. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Facilitating best practices in collecting anomalous scattering data for de novo structure solution at the ESRF Structural Biology Beamlines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CMCF - Data Collection Primer [cmcf.lightsource.ca]

- 11. Experimental phase determination with selenomethionine or mercury-derivatization in serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization of and selenomethionine phasing strategy for a SETMAR–DNA complex - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Structural Biology: An In-depth Guide to the Early Applications of Selenomethionine

For Researchers, Scientists, and Drug Development Professionals

The introduction of Selenomethionine (SeMet) into protein X-ray crystallography marked a pivotal moment in structural biology. This powerful tool revolutionized the field by providing a reliable solution to the "phase problem," a central obstacle in determining the three-dimensional structures of macromolecules. This technical guide delves into the core principles and early applications of SeMet, offering a detailed look at the experimental protocols and quantitative data from the pioneering studies that established this transformative technique.

The Phase Problem and the Rise of Anomalous Dispersion

To reconstruct a three-dimensional image of a molecule from X-ray diffraction data, both the amplitudes and the phases of the scattered X-rays are required. While amplitudes are readily measured, the phases are lost during the experiment. This is the crux of the crystallographic phase problem. Early methods to solve this, like Multiple Isomorphous Replacement (MIR), were often laborious and not universally applicable.

The advent of synchrotron radiation sources opened the door for techniques based on anomalous scattering. When the X-ray energy is tuned near the absorption edge of a specific atom, that atom's scattering behavior changes in a predictable way, providing phase information. Selenium, with its K-edge at a convenient X-ray energy (around 12.66 keV or 0.98 Å), proved to be an ideal candidate for this purpose.[1]

Selenomethionine: The Key to Phasing

The genius of the SeMet approach, pioneered by Wayne A. Hendrickson and his colleagues, was the ability to incorporate a "heavy" atom (selenium) into a protein in a biologically seamless way.[2][3][4][5] Selenomethionine is an amino acid analogue of methionine where the sulfur atom is replaced by selenium. By expressing a protein in a methionine-auxotrophic organism (typically E. coli) grown on a medium containing SeMet instead of methionine, proteins with SeMet incorporated at all methionine positions could be produced.[2][3] This created a protein that was, in most cases, structurally and functionally identical to the wild-type protein but now contained built-in anomalous scattering centers.

This innovation transformed the Multi-wavelength Anomalous Dispersion (MAD) phasing technique from a niche method to a mainstream and powerful tool for de novo structure determination.[4][6]

Pioneering Structures Solved with SeMet-MAD

The first protein structure to be determined using the SeMet-MAD method was that of core streptavidin , published by Hendrickson and colleagues in 1989.[7][8][[“]] This groundbreaking work demonstrated the feasibility and power of the technique, paving the way for its widespread adoption. Streptavidin, a protein from the bacterium Streptomyces avidinii, is known for its remarkably strong and specific binding to biotin.[10][11] The structure was solved to a resolution of 3.1 Å using data collected at three wavelengths around the selenium K-absorption edge from a single crystal of selenobiotinyl-streptavidin.[7][[“]]

Following this success, the Hendrickson group further demonstrated the utility of the method with the structure of E. coli and T4 thioredoxins, showcasing the production of selenomethionyl proteins and presenting detailed anomalous scattering data.[2][3]

Experimental Workflow: From Gene to Structure

The overall process for determining a protein structure using SeMet-MAD in its early applications can be broken down into several key stages.

References

- 1. xtal.iqfr.csic.es [xtal.iqfr.csic.es]

- 2. Se-SAD serial femtosecond crystallography datasets from selenobiotinyl-streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Determination of macromolecular structures from anomalous diffraction of synchrotron radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Commentary on ‘Facing the phase problem’ by Wayne Hendrickson - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]

- 7. Crystal structure of core streptavidin determined from multiwavelength anomalous diffraction of synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. consensus.app [consensus.app]

- 10. Characterization and crystallization of core streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atbweb.stanford.edu [atbweb.stanford.edu]

An In-depth Technical Guide to the Chemical Differences Between L-selenomethionine and L-methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-methionine (Met), a canonical sulfur-containing amino acid, is essential for protein synthesis and various metabolic processes. Its selenium analog, L-selenomethionine (SeMet), where selenium replaces the sulfur atom, serves as a primary dietary source of selenium and is randomly incorporated into proteins in place of methionine.[1] While structurally similar, the substitution of sulfur with the larger, more polarizable selenium atom imparts significant and distinct chemical properties to SeMet. This guide provides a detailed comparison of the core chemical, physical, and biological differences between these two amino acids, highlighting the implications for protein structure, redox biology, and therapeutic development. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key biological pathways and experimental workflows.

Core Structural and Physicochemical Differences

The fundamental difference between L-methionine and this compound lies in the substitution of a sulfur (S) atom with a selenium (Se) atom in the side chain. Both sulfur and selenium are chalcogens and share many chemical properties, which allows SeMet to be utilized by the cellular machinery that recognizes Met.[1] However, selenium's larger atomic radius and lower electronegativity result in notable differences in bond lengths, bond angles, and overall molecular properties.

The C-Se bond is weaker and longer than the C-S bond, and SeMet exhibits a lower redox potential, making it more susceptible to oxidation.[2][3] These seemingly subtle atomic-level changes have profound consequences for the reactivity and biological function of the molecule and the proteins into which it is incorporated.

Quantitative Physicochemical Data

The key physicochemical properties of L-methionine and this compound are summarized below. These differences are foundational to their distinct behaviors in biological systems.

| Property | L-methionine | This compound | Citation(s) |

| Chemical Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂Se | [4] |

| Molar Mass | 149.21 g/mol | 196.11 g/mol | [4] |

| pKa (α-carboxyl) | ~2.28 | ~1.56 - 2.2 | [5][6][7] |

| pKa (α-amino) | ~9.21 | ~9.0 - 9.4 | [5][7] |

| Melting Point | 281 °C (decomposes) | 265-267 °C (decomposes) | [8][9] |

| C-X Bond Length (Cγ-X) | ~1.81 Å | ~1.95 Å | [10] |

| C-X-C Bond Angle (Cγ-X-Cε) | ~99° | ~96° | [10] |

| Redox Potential | Higher (less easily oxidized) | Lower (more easily oxidized) | [2][11] |

Redox Biology: The Catalytic Advantage of Selenium

A primary distinction between SeMet and Met is their redox activity. This compound is significantly more redox-active under physiological conditions.[2] The selenide (B1212193) (R-Se-R') motif in SeMet is more readily oxidized to a selenoxide (R-Se(O)-R') compared to the oxidation of methionine's thioether to a sulfoxide.[2][12] This enhanced reactivity allows SeMet, both as a free amino acid and when incorporated into proteins, to act as a potent antioxidant, protecting against reactive oxygen species (ROS).[2][9]

The oxidation of SeMet to methionine selenoxide is also more readily reversible by cellular reductants like thiols (e.g., glutathione) than the reduction of methionine sulfoxide.[13] This capacity for redox cycling endows SeMet-containing proteins with catalytic antioxidant properties that their sulfur-containing counterparts lack.[2]

Biological Incorporation and Consequences

Due to their structural similarity, cells cannot distinguish between Met and SeMet during protein synthesis.[14] This leads to the non-specific, random incorporation of SeMet into the polypeptide chain at positions coded for methionine.[1]

Impact on Protein Structure and Function

For many proteins, the substitution has a limited effect on the overall structure and function.[1] However, the increased susceptibility of SeMet to oxidation can have significant consequences. Oxidation of a critical methionine residue can inactivate a protein; if that residue is a selenomethionine, the protein is even more sensitive to oxidative stress.[15] This has been demonstrated in voltage-gated sodium channels, where SeMet incorporation sensitizes the channels to mild oxidative conditions, leading to a gain-of-function that could contribute to hyperexcitability pathologies.[12][15]

Role in Selenoprotein Synthesis

While SeMet is a major dietary form of selenium, it is not directly incorporated into the active sites of functional selenoenzymes (e.g., Glutathione Peroxidase, Thioredoxin Reductase). Instead, SeMet acts as a storage form of selenium. It can be metabolized to selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, which is the form of selenium that imparts catalytic activity to these enzymes.[3]

Experimental Protocols

Detailed and accurate methodologies are critical for studying the differences between L-methionine and this compound.

Protocol: Determination of pKa Values by Titration

This protocol outlines the determination of the acid dissociation constants (pKa) for the α-carboxyl and α-amino groups of an amino acid using acid-base titration.[16][17]

Objective: To generate a titration curve for this compound or L-methionine and determine its pKa values.

Materials:

-

0.1 M solution of the amino acid (e.g., this compound)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[18]

-

Sample Preparation: Pipette 20 mL of the 0.1 M amino acid solution into the 100 mL beaker. Add the magnetic stir bar.

-

Acidic Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Record the initial pH. Fill the burette with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition. Continue until the pH drops significantly and stabilizes (e.g., below pH 1.5).

-

Basic Titration: Using a fresh 20 mL sample of the amino acid solution, repeat the process using 0.1 M NaOH in the burette. Add the NaOH in 0.5 mL increments, recording the pH after each addition, until the pH rises significantly and stabilizes (e.g., above pH 11.5).

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant (HCl or NaOH) added (x-axis). The resulting sigmoid curve will have two equivalence points. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the curve). pKa₁ (carboxyl group) is found in the acidic region, and pKa₂ (amino group) is in the basic region.

Protocol: Incorporation of SeMet into Recombinant Proteins

This protocol is used for producing selenomethionine-labeled proteins in expression systems like E. coli for applications such as X-ray crystallography (using Single- or Multi-wavelength Anomalous Diffraction - SAD/MAD phasing).[1][19]

Objective: To achieve high-efficiency incorporation of SeMet into a target protein by inhibiting methionine biosynthesis in a non-auxotrophic E. coli strain.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the target protein.

-

Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and trace minerals.

-

This compound.

-

Amino acid stock solutions (Lysine, Phenylalanine, Threonine, Isoleucine, Leucine, Valine).

-

IPTG (or other appropriate inducer).

Procedure:

-

Initial Growth: Grow a starter culture of the transformed E. coli overnight in a rich medium (e.g., LB).

-

Media Transfer: Inoculate a larger volume of minimal media with the overnight culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.5-0.6.

-

Inhibition of Methionine Synthesis: Add a mixture of amino acids (Lys, Phe, Thr, Ile, Leu, Val) to the culture to inhibit the methionine biosynthesis pathway via feedback inhibition.[20]

-

SeMet Addition: Immediately after adding the inhibitory amino acids, add this compound to the culture (e.g., 60-100 mg/L). Incubate for 15-30 minutes to allow for uptake.

-

Induction: Induce protein expression by adding IPTG to the final concentration required for your system (e.g., 0.4 mM).

-

Expression and Harvest: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours). Harvest the cells by centrifugation.

-

Verification: Purify the protein using standard methods. Verify SeMet incorporation and efficiency using mass spectrometry.[19]

Conclusion

The substitution of sulfur with selenium creates significant chemical distinctions between L-methionine and this compound that extend from fundamental physicochemical properties to complex biological functions. This compound's lower redox potential and higher polarizability make it a more potent, catalytically recyclable antioxidant but also render SeMet-containing proteins more susceptible to oxidative modification. Understanding these differences is crucial for researchers in biochemistry, drug development, and structural biology. For drug developers, the enhanced redox activity of SeMet presents opportunities for designing novel antioxidant therapies, while the potential for oxidative damage to SeMet-containing proteins highlights a critical consideration for selenium supplementation strategies and toxicity studies. For structural biologists, the ability to substitute Met with SeMet remains an invaluable tool for protein structure determination. This guide provides the foundational data and protocols necessary for professionals to navigate the nuanced chemistry of these vital amino acids.

References

- 1. Selenomethionine - Wikipedia [en.wikipedia.org]

- 2. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine and Selenomethionine as Energy Transfer Acceptors for Biomolecular Structure Elucidation in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. differencebetween.com [differencebetween.com]

- 5. Showing Compound Selenomethionine (FDB012370) - FooDB [foodb.ca]

- 6. P. aeruginosa Metabolome Database: seleno-L-methionine (PAMDB120103) [pseudomonas.umaryland.edu]

- 7. Ch27 pKa and pI values [chem.ucalgary.ca]

- 8. webqc.org [webqc.org]

- 9. Dthis compound | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jamming.research.yale.edu [jamming.research.yale.edu]

- 11. researchgate.net [researchgate.net]

- 12. physoc.org [physoc.org]

- 13. Reduction of L-methionine selenoxide to seleno-L-methionine by endogenous thiols, ascorbic acid, or methimazole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 15. Selenomethionine mis-incorporation and redox-dependent voltage-gated sodium channel gain of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of The Pka Values of An Amino Acid | PDF | Amino Acid | Acid Dissociation Constant [scribd.com]

- 17. egyankosh.ac.in [egyankosh.ac.in]

- 18. studylib.net [studylib.net]

- 19. Selenomethionine incorporation in proteins expressed in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. UCSF Macromolecular Structure Group [msg.ucsf.edu]

The Biological Incorporation of L-Selenomethionine: A Technical Guide for Researchers

Abstract

L-selenomethionine (L-SeMet), a naturally occurring selenoamino acid, serves as a primary dietary source of selenium. Its structural similarity to L-methionine allows for its non-specific incorporation into the proteome, a characteristic that is both a key physiological process and a powerful tool in structural biology. This technical guide provides an in-depth exploration of the biological incorporation pathway of L-SeMet, intended for researchers, scientists, and professionals in drug development. It details the molecular mechanisms of uptake, metabolic fate, and substitution for methionine in protein synthesis. Furthermore, this guide furnishes detailed experimental protocols for studying L-SeMet incorporation and presents quantitative data in structured tables for comparative analysis. Visual diagrams of key pathways and workflows are provided to facilitate a comprehensive understanding of the core concepts.

Introduction

Selenium is an essential micronutrient vital for human health, primarily functioning through its incorporation into a class of proteins known as selenoproteins. In these proteins, selenium is present as the 21st amino acid, selenocysteine (B57510) (Sec), which is co-translationally inserted via a unique mechanism involving the recoding of a UGA stop codon.[1][2] However, the major dietary form of selenium, this compound, is handled differently by the cellular machinery.

L-SeMet is an analog of the essential amino acid L-methionine, with a selenium atom replacing the sulfur atom.[3] This structural mimicry allows L-SeMet to be non-specifically incorporated into proteins in place of methionine during protein synthesis.[4][5] This process results in the formation of selenium-containing proteins, which are distinct from the genetically encoded selenoproteins. The random substitution of methionine with selenomethionine (B1662878) can have implications for protein structure and function due to the different redox properties of selenium and sulfur.[4] This guide elucidates the complete pathway of L-SeMet from cellular uptake to its incorporation into polypeptides.

The Biological Incorporation Pathway

The journey of this compound from the extracellular environment to its integration into a protein involves several key steps: cellular uptake, metabolic activation, and incorporation during translation.

Cellular Uptake

This compound and L-methionine share the same transport systems for entry into the cell.[6] This competitive uptake is a critical factor influencing the efficiency of L-SeMet incorporation, particularly in environments with varying concentrations of L-methionine. The uptake of selenomethionine has been shown to be significantly influenced by the concentration of methionine in the extracellular medium.[6]

Metabolic Activation and Fate

Once inside the cell, this compound is recognized by methionyl-tRNA synthetase, the same enzyme that activates L-methionine for protein synthesis. The enzyme ligates L-SeMet to the corresponding tRNAMet, forming Selenomethionyl-tRNAMet. This charged tRNA is then available for use by the ribosome during translation.

Beyond its direct incorporation into proteins, this compound can also enter other metabolic pathways. It can be converted to selenocysteine (Sec) through the trans-selenation pathway, thereby contributing to the pool of selenium available for the synthesis of true selenoproteins.[7] Additionally, L-SeMet can be catabolized by enzymes such as L-methionine γ-lyase, which can act on selenomethionine to produce methylselenol.[7][8]

A diagram illustrating the cellular uptake and metabolic fate of this compound is presented below.

Incorporation into Proteins

During the elongation phase of protein synthesis, Selenomethionyl-tRNAMet is delivered to the ribosome. The ribosome does not distinguish between Selenomethionyl-tRNAMet and Methionyl-tRNAMet, leading to the stochastic incorporation of this compound at methionine codons (AUG).[5] The efficiency of this incorporation is dependent on the relative intracellular concentrations of this compound and L-methionine, as well as the kinetic properties of methionyl-tRNA synthetase for both substrates.

Quantitative Data on this compound Incorporation

The efficiency of this compound incorporation can vary significantly depending on the expression system, culture conditions, and the concentration of L-SeMet and L-methionine. The following tables summarize quantitative data from various studies.

| Expression System | L-SeMet Conc. (mg/L) | Methionine Status | Incorporation Efficiency (%) | Reference |

| E. coli (Met auxotroph) | 125 | Low Met (10 mg/L) | > 90% | [9] |

| E. coli (cell-free) | Not specified | Methionine-free | > 95% | [10] |

| Mammalian Cells (HEK293) | 60 | Methionine depletion (12h) | > 90% | [11][12] |

| Mammalian Cells (general) | 20-30 | Not specified | Lower efficiency, higher yield | [11] |

| Insect Cells (Sf9) | 160 | Methionine-free | ~75% | [13] |

| Saccharomyces cerevisiae | Not specified | Methionine-free | > 98% | [14] |

Table 1: Efficiency of this compound Incorporation in Various Expression Systems.

| Cell Line | Methionine Condition | Total Selenium Uptake (pg/cell) | Reference |

| HepG2 | Adequate Met | 5.10 | [6] |

| HepG2 | Restricted Met | 5.56 | [6] |

| HepG2 | Abundant Met | 4.70 | [6] |

Table 2: Effect of Methionine Concentration on this compound Uptake in HepG2 Cells.

Experimental Protocols

The study of this compound incorporation relies on several key experimental techniques. Detailed protocols for metabolic labeling and subsequent analysis are provided below.

Protocol for Metabolic Labeling of Recombinant Proteins with this compound in E. coli (Methionine Auxotroph)

This protocol is adapted for methionine auxotrophic strains like E. coli B834(DE3).[15]

-

Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of minimal medium supplemented with 50 mg/L L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Main Culture Growth: Add the overnight culture to 1 L of minimal medium containing 50 mg/L L-methionine and antibiotics. Grow at the optimal temperature for your protein until the OD600 reaches approximately 1.0.

-

Methionine Starvation: Centrifuge the cell culture at 4000 rpm for 10 minutes at 4°C. Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-8 hours at 37°C to deplete the intracellular methionine pool.

-

This compound Addition: Add 50-125 mg/L of this compound to the culture. Incubate for an additional 30 minutes at 37°C.

-

Induction of Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue the culture for the optimal duration for your protein (typically 2-12 hours).

-

Cell Harvest: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or processed immediately for protein purification.

Protocol for Metabolic Labeling in Mammalian Cells (HEK293)

This protocol is optimized for high-efficiency labeling in adherent mammalian cell cultures.[11][12]

-

Cell Culture: Grow HEK293 cells (or other suitable mammalian cell line) expressing the protein of interest to approximately 80-90% confluency in standard culture medium (e.g., DMEM with 10% FBS).

-

Methionine Depletion: Gently wash the cells with sterile PBS. Replace the standard medium with methionine-free DMEM. Incubate the cells for 12 hours in a standard cell culture incubator.

-

This compound Labeling: Replace the methionine-free medium with fresh methionine-free DMEM supplemented with 60 mg/L this compound and 10% dialyzed fetal bovine serum.

-

Incubation and Harvest: Incubate the cells for 48-72 hours. Harvest the cells (for intracellular proteins) or the culture medium (for secreted proteins).

-

Protein Purification: Purify the selenomethionine-labeled protein using standard chromatography techniques.

Analysis of this compound Incorporation by Mass Spectrometry

Mass spectrometry is the definitive method to quantify the extent of L-SeMet incorporation.

-

Protein Digestion: Excise the protein band from an SDS-PAGE gel or use a solution of the purified protein. Perform an in-gel or in-solution tryptic digest.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence database. Look for peptides containing methionine residues and their corresponding selenomethionine-containing counterparts. The mass difference between a peptide containing methionine and one with selenomethionine is approximately 48 Da (the difference in atomic mass between Se and S).

-

Quantification: Determine the ratio of the peak intensities for the selenomethionine-containing peptides versus the methionine-containing peptides to calculate the percentage of incorporation.

A workflow for the experimental analysis of this compound incorporation is depicted below.

Conclusion

The biological incorporation of this compound is a fundamental process with significant implications for selenium physiology and biotechnology. Its non-specific substitution for L-methionine provides a mechanism for selenium storage and metabolism, while also offering a powerful tool for protein structure determination via X-ray crystallography. Understanding the intricacies of this pathway, from cellular uptake to translational incorporation, is crucial for researchers in the fields of biochemistry, nutrition, and drug development. The protocols and data presented in this guide offer a comprehensive resource for the scientific community to effectively study and utilize the unique properties of this compound.

References

- 1. Selenium and selenoproteins: an overview on different biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selenium and Selenoproteins, from Structure, Function to Food Resource and Nutrition [jstage.jst.go.jp]

- 3. differencebetween.com [differencebetween.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Selenomethionine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selenomethionine incorporation into a protein by cell-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selenium incorporation using recombinant techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

L-Selenomethionine as a Heavy Atom Derivative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of structural biology, particularly macromolecular X-ray crystallography, the determination of a novel protein structure is often hindered by the "phase problem." The use of heavy atom derivatives to experimentally determine these phases remains a cornerstone technique. Among the various methods, the incorporation of L-selenomethionine (L-SeMet) in place of methionine has emerged as a powerful and widely adopted strategy. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of L-SeMet as a heavy atom derivative for de novo structure determination. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the knowledge to effectively employ this technique in their structural biology and drug discovery endeavors.

Introduction: The Phase Problem and the Role of Heavy Atoms

X-ray crystallography provides the atomic-resolution three-dimensional structure of molecules by analyzing the diffraction pattern of X-rays scattered by a crystal. While the intensities of the diffracted X-rays are recorded, the phase information is lost. This constitutes the central "phase problem" in crystallography.[1] To reconstruct the electron density map and ultimately the molecular structure, this phase information must be retrieved.

Experimental phasing methods introduce heavy atoms into the protein crystal to generate measurable changes in the diffraction pattern, which can then be used to calculate the phases.[1][2] Heavy atoms, elements with a high number of electrons, scatter X-rays more strongly than the light atoms (C, N, O, S) that predominantly make up a protein.[1][2] This differential scattering provides the necessary information to solve the phase problem.

This compound: An Ideal Heavy Atom Analogue

This compound is an amino acid analogue where the sulfur atom of methionine is replaced by a selenium atom. This substitution is minimally perturbative to the protein's structure and function, often allowing the selenated protein to crystallize isomorphously to its native counterpart.[3][4] The selenium atom serves as an excellent anomalous scatterer, making it highly suitable for Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD) phasing methods.[3][5][6]

Advantages of this compound:

-

General Applicability: Can be incorporated into any protein expressed in a recombinant system.[7][8]

-

Minimal Structural Perturbation: The small difference in size and chemical properties between sulfur and selenium usually preserves the protein's fold and function.[4]

-

High Incorporation Efficiency: Protocols exist for achieving high levels of SeMet incorporation in various expression systems.[4][9][10]

-

Powerful Phasing Signal: The anomalous scattering signal from selenium is sufficiently strong for phasing, especially with synchrotron radiation.[3][11]

Disadvantages and Considerations:

-

Toxicity: Selenomethionine (B1662878) can be toxic to expression hosts, potentially affecting protein yield.[4][8]

-

Oxidation Sensitivity: Selenomethionine residues are more susceptible to oxidation than methionine, which can sometimes complicate purification and crystallization.[12]

-

Number and Distribution of Methionines: The success of phasing depends on the number and distribution of methionine residues within the protein sequence. A general guideline is at least one methionine per 100 amino acids for successful MAD experiments.[10][13]

Experimental Workflow: From Gene to Phased Structure

The overall process of using L-SeMet for structure determination involves several key stages, from protein expression to data analysis.

Experimental workflow for structure determination using this compound.

Detailed Experimental Protocols

Production of Selenomethionyl Proteins in E. coli

This protocol is adapted for methionine auxotrophic E. coli strains like B834(DE3).[14]

Materials:

-

E. coli B834(DE3) cells transformed with the expression plasmid.

-

Minimal Medium (e.g., M9).

-

L-methionine stock solution (50 mg/mL).

-

This compound stock solution (50 mg/mL, light-sensitive).

-

Amino acid stocks (optional, for inhibiting methionine biosynthesis in non-auxotrophic strains).

-

Inducing agent (e.g., IPTG).

Protocol:

-

Starter Culture: Inoculate a single colony into 5 mL of minimal medium supplemented with 5 µL of L-methionine (50 mg/mL) and appropriate antibiotics. Grow overnight at 37°C.[14]

-

Large-Scale Culture: Add the overnight culture to 1 L of minimal medium containing 1 mL of L-methionine (50 mg/mL) and antibiotics. Grow at the optimal temperature for your protein until the OD600 reaches ~0.8-1.0.[14]

-

Methionine Starvation: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-6 hours at 37°C to deplete intracellular methionine pools.[14]

-

Selenomethionine Addition: Add 1 mL of this compound (50 mg/mL) to the culture and incubate for an additional 30 minutes.[14]

-

Induction: Induce protein expression with the appropriate concentration of inducer (e.g., 1 mM IPTG). Continue to culture for the optimal expression time (typically 4-16 hours).[3]

-

Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C.

Verification of SeMet Incorporation

Mass spectrometry is the most common method to confirm the incorporation of SeMet. The mass of a SeMet-containing peptide will be increased by 47.95 Da for each methionine residue replaced by selenomethionine (mass of Se - mass of S).[4][10]

Phasing with Selenomethionine: MAD and SAD

The anomalous scattering of selenium is key to solving the phase problem. This is typically done using either Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) techniques.

Comparison of MAD and SAD phasing workflows.

MAD (Multi-wavelength Anomalous Dispersion): This technique exploits the variation in anomalous scattering of selenium near its X-ray absorption edge.[6] Data is collected at multiple wavelengths: the "peak" (maximum f''), the "inflection point" (minimum f'), and a "remote" wavelength away from the edge.[6] The differences in measured intensities between these datasets allow for the direct calculation of phases.[6]

SAD (Single-wavelength Anomalous Dispersion): SAD is a more rapid technique where data is collected at a single wavelength, typically the peak of the anomalous signal.[5] While this reduces radiation damage, it results in a phase ambiguity that must be resolved through computational methods like solvent flattening or density modification.[5][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in X-ray crystallography.

Table 1: Properties of Selenium as an Anomalous Scatterer

| Property | Value | Reference |

| Atomic Number (Z) | 34 | [2] |

| K-absorption edge | ~0.979 Å (12.658 keV) | |

| f'' (peak) | ~3.85 e⁻ | [2] |

| f' (inflection) | Varies | [6] |

Table 2: this compound Incorporation Efficiency in Various Expression Systems

| Expression System | Typical Incorporation Efficiency | Notes | References |

| E. coli (methionine auxotroph) | >95% | Most common and efficient system. | [4][9] |

| E. coli (non-auxotroph) | Variable, can be high with pathway inhibition | Requires addition of other amino acids to inhibit methionine biosynthesis. | [7] |

| Insect Cells (Baculovirus) | 40-75% | SeMet can be toxic, requiring optimization of infection and media conditions. | [8] |

| Mammalian Cells | >90% | Protocols have been developed for high-efficiency labeling. | [10] |

| Yeast (Pichia pastoris) | ~50% (non-auxotrophic strains) | Can be sufficient for phasing. |

Conclusion

This compound has become an indispensable tool in modern structural biology, providing a reliable and often straightforward method for overcoming the phase problem in X-ray crystallography. Its ability to be incorporated into proteins with minimal structural disruption, coupled with the strong anomalous signal of selenium, makes it a preferred choice for de novo structure determination. By understanding the underlying principles and carefully following optimized experimental protocols, researchers can significantly increase their chances of success in elucidating the three-dimensional structures of novel macromolecules, thereby accelerating research and drug discovery.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. timothyspringer.org [timothyspringer.org]

- 4. Selenomethionine incorporation into a protein by cell-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]

- 6. xtal.iqfr.csic.es [xtal.iqfr.csic.es]

- 7. Production of selenomethionine-labelled proteins using simplified culture conditions and generally applicable host/vector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]